Cas no 90562-36-0 (8-Chloro-1,2,3,4-tetrahydroquinoline)

8-Chloro-1,2,3,4-tetrahydroquinoline은 테트라하이드로퀴놀린 유도체로, 유기 합성 및 약리학 연구에서 중요한 중간체 역할을 합니다. 이 화합물은 염소 치환기로 인해 높은 반응성을 가지며, 다양한 의약품 및 생리활성 물질의 합성에 활용됩니다. 특히, 친핵성 치환 반응과 금속 촉매 반응에서 우수한 선택성을 보여줍니다. 높은 순도와 안정성을 바탕으로 실험실 및 산업용으로 적합하며, 복잡한 분자 구조의 합성 과정에서 효율적인 빌딩 블록으로 사용됩니다.
8-Chloro-1,2,3,4-tetrahydroquinoline structure
90562-36-0 structure
Product Name:8-Chloro-1,2,3,4-tetrahydroquinoline
CAS 번호:90562-36-0
MF:C9H10ClN
메가와트:167.635401248932
MDL:MFCD09034968
CID:788608
PubChem ID:13219443
Update Time:2025-08-03

8-Chloro-1,2,3,4-tetrahydroquinoline 화학적 및 물리적 성질

이름 및 식별자

    • Quinoline, 8-chloro-1,2,3,4-tetrahydro-
    • 8-chloro-1,2,3,4-tetrahydroquinoline
    • NLSDMOYGCYVCFC-UHFFFAOYSA-N
    • NE55095
    • CM10630
    • 8-chloro-1,2,3,4-tetrahydro-quinoline
    • Z839522572
    • 8-Chloro-1,2,3,4-tetrahydroquinoline (ACI)
    • AKOS000150840
    • 90562-36-0
    • SY183818
    • EN300-55758
    • CS-0131572
    • F16849
    • SCHEMBL5759503
    • Z259727508
    • AS-63938
    • DTXSID101291712
    • MFCD09034968
    • 8-Chloro-1,2,3,4-tetrahydroquinoline
    • MDL: MFCD09034968
    • 인치: 1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
    • InChIKey: NLSDMOYGCYVCFC-UHFFFAOYSA-N
    • 미소: ClC1C2NCCCC=2C=CC=1

계산된 속성

  • 정밀분자량: 167.0501770g/mol
  • 동위원소 질량: 167.0501770g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 138
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 12
  • 소수점 매개변수 계산 참조값(XlogP): 2.9

실험적 성질

  • 밀도: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 282.4±29.0 ºC (760 Torr),
  • 플래시 포인트: 124.6±24.3 ºC,
  • 용해도: 극미용성(0.7g/l)(25ºC),

8-Chloro-1,2,3,4-tetrahydroquinoline 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
C428963-10mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0
10mg
$ 50.00 2022-06-06
TRC
C428963-50mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0
50mg
$ 160.00 2022-06-06
TRC
C428963-100mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0
100mg
$ 250.00 2022-06-06
Alichem
A189005589-1g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
1g
$448.80 2023-08-31
Alichem
A189005589-5g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
5g
$1225.00 2023-08-31
Alichem
A189005589-10g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
10g
$1957.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ644-100mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95+%
100mg
1288CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ644-250mg
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95+%
250mg
2516CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ644-1g
8-Chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95+%
1g
4979.0CNY 2021-07-14
Chemenu
CM144060-1g
8-chloro-1,2,3,4-tetrahydroquinoline
90562-36-0 95%
1g
$411 2021-08-05

8-Chloro-1,2,3,4-tetrahydroquinoline 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol ,  Water ;  6 h, 20 bar, 120 °C
참조
Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines
Tang, Feiying; Zhang, Guangji; Wang, Liqiang; Huang, Jianhan; Liu, You-Nian, Journal of Catalysis, 2022, 414, 101-108

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Ceria ,  Platinum Solvents: Toluene ;  5 min, 2 MPa, 60 °C
참조
Strong electronic metal-support interaction of Pt/CeO2 enables efficient and selective hydrogenation of quinolines at room temperature
Zhang, Sai; Xia, Zhaoming; Ni, Ting; Zhang, Zhiyun; Ma, Yuanyuan; et al, Journal of Catalysis, 2018, 359, 101-111

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Cobalt (Co/Co3O4 silica-supported core-shell nanoparticle) Solvents: Isopropanol ,  Water ;  24 h, 10 bar, 70 °C
참조
A General Catalyst Based on Cobalt Core-Shell Nanoparticles for the Hydrogenation of N-Heteroarenes Including Pyridines
Murugesan, Kathiravan; Chandrashekhar, Vishwas G.; Kreyenschulte, Carsten; Beller, Matthias ; Jagadeesh, Rajenahally V., Angewandte Chemie, 2020, 59(40), 17408-17412

합성 방법 4

반응 조건
1.1 Reagents: Pinacolborane Catalysts: Iodine Solvents: Dichloromethane ;  24 - 72 h, rt
1.2 Solvents: Dichloromethane ,  Water ;  rt
참조
Iodine catalyzed reduction of quinolines under mild reaction conditions
Yang, Chun-Hua; Chen, Xixi; Li, Huimin; Wei, Wenbo; Yang, Zhantao; et al, Chemical Communications (Cambridge, 2018, 54(62), 8622-8625

합성 방법 5

반응 조건
1.1 Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) ,  Tris[2-(diphenylphosphino)phenyl]phosphine Solvents: Isopropanol ;  10 min, 80 °C; 80 °C → rt
1.2 Reagents: Formic acid ;  20 h, 80 °C
참조
Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions
Cabrero-Antonino, Jose R.; Adam, Rosa; Junge, Kathrin; Jackstell, Ralf; Beller, Matthias, Catalysis Science & Technology, 2017, 7(10), 1981-1985

합성 방법 6

반응 조건
1.1 Catalysts: 1,4-Benzenedicarboxylic acid, 2-amino-, nickel(2+) salt (1:1) Solvents: Ethanol ,  Water ;  2 h, rt → 60 °C
참조
Nano-Ni-MOFs: High Active Catalysts on the Cascade Hydrogenation of Quinolines
Yun, Ruirui ; Ma, Zi-Wei; Hu, Yang; Zhan, Feiyang; Qiu, Chuang; et al, Catalysis Letters, 2021, 151(8), 2445-2451

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… (with ruthenium) Solvents: Tetrahydrofuran ;  4 h, 3.5 MPa, 373 K
참조
Uncoordinated Amine Groups of Metal-Organic Frameworks to Anchor Single Ru Sites as Chemoselective Catalysts toward the Hydrogenation of Quinoline
Wang, Xin; Chen, Wenxing; Zhang, Lei; Yao, Tao ; Liu, Wei; et al, Journal of the American Chemical Society, 2017, 139(28), 9419-9422

합성 방법 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ;  24 h, 60 atm, 60 °C
참조
"Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability
Ji, Yi-Gang; Wei, Kai; Liu, Teng; Wu, Lei; Zhang, Wei-Hua, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940

합성 방법 9

반응 조건
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
1.3 Reagents: Pinacolborane Catalysts: Iodine Solvents: Dichloromethane ;  overnight, rt
1.4 Solvents: Water ;  rt
참조
Selective C-H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis
Jia, Wen-Liang; Westerveld, Nick; Wong, Kit Ming; Morsch, Thomas; Hakkennes, Matthijs; et al, Organic Letters, 2019, 21(23), 9339-9342

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) ,  Tris[2-(diphenylphosphino)phenyl]phosphine Solvents: Tetrahydrofuran ;  15 h, 10 bar, 80 °C
참조
A General and Highly Selective Cobalt-Catalyzed Hydrogenation of N-Heteroarenes under Mild Reaction Conditions
Adam, Rosa; Cabrero-Antonino, Jose R.; Spannenberg, Anke; Junge, Kathrin; Jackstell, Ralf; et al, Angewandte Chemie, 2017, 56(12), 3216-3220

합성 방법 11

반응 조건
1.1 Reagents: Formic acid Catalysts: Iridium(2+), aqua([2,2′-bipyridine]-4,4′-diol-κN1,κN1′)[(1,2,3,4,5-η)-1,2,3,4,5-… ;  5 h, 50 °C
참조
Utilization of renewable formic acid from lignocellulosic biomass for the selective hydrogenation and/or N-methylation
Zhou, Chao-Zheng; Zhao, Yu-Rou; Tan, Fang-Fang; Guo, Yan-Jun; Li, Yang, ChemCatChem, 2021, 13(22), 4724-4728

합성 방법 12

반응 조건
1.1 Reagents: Diboronic acid Solvents: Water ;  30 min, 80 °C
참조
Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid
Xia, Yun-Tao; Sun, Xiao-Tao; Zhang, Ling; Luo, Kai; Wu, Lei, Chemistry - A European Journal, 2016, 22(48), 17151-17155

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen ,  Zinc Catalysts: Cobalt diacetate Solvents: Water ;  15 h, 30 bar, 90 °C
참조
Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst
Timelthaler, Daniel; Topf, Christoph, Synthesis, 2022, 54(3), 629-642

합성 방법 14

반응 조건
1.1 Reagents: Phenylsilane Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Methanol ;  48 h, 45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Hydrosilanes as hydrogen source: iridium-catalyzed hydrogenation of N-heteroarenes
Zhang, Miaomiao; Han, Bo; Ma, Haojie; Zhao, Liang; Wang, Jijiang; et al, Youji Huaxue, 2022, 42(4), 1170-1178

합성 방법 15

반응 조건
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ;  16 h, 120 °C
참조
Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis
Gong, Yingjie; He, Jingxi; Wen, Xiaoting; Xi, Hui; Wei, Zhihong; et al, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908

합성 방법 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Aluminum chloride ,  Tricarbonylchloro(η5-2,4-cyclopentadien-1-yl)tungsten Solvents: Isopropanol ;  14 h, 50 bar, 120 °C
참조
Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst
Vielhaber, Thomas; Heizinger, Christian; Topf, Christoph, Journal of Catalysis, 2021, 404, 451-461

합성 방법 17

반응 조건
참조
Solution and flash vacuum pyrolyses of 3-arylpropanesulfonyl and 2-(aryloxy)ethanesulfonyl azides. Synthesis of 7- and 8-membered sultams
Abramovitch, Rudolph A.; Kress, Albert O.; McManus, Samuel P.; Smith, Maurice R., Journal of Organic Chemistry, 1984, 49(17), 3114-21

합성 방법 18

반응 조건
1.1 Reagents: Ammonia borane Catalysts: Palladium(2+), bis[2,6-bis[3-butyl-2,3-dihydro-2-(thioxo-κS)-1H-imidazol-1-yl]ph… Solvents: Toluene ;  3 h, 100 °C
참조
NHC-Palladium(II) Mononuclear and Binuclear Complexes Containing Phenylene-Bridged Bis(thione) Ligands: Synthesis, Characterization, and Catalytic Activities
Jia, Wei-Guo ; Gao, Li-Li; Wang, Zhi-Bao; Wang, Jing-Jing; Sheng, En-Hong; et al, Organometallics, 2020, 39(10), 1790-1798

8-Chloro-1,2,3,4-tetrahydroquinoline Raw materials

8-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products

8-Chloro-1,2,3,4-tetrahydroquinoline 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:90562-36-0)8-Chloro-1,2,3,4-tetrahydroquinoline
주문 번호:A941694
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:39
가격 ($):336.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:90562-36-0)8-chloro-1,2,3,4-tetrahydroquinoline
주문 번호:sfd2603
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33
가격 ($):discuss personally
Email:sales2@senfeida.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:90562-36-0)8-Chloro-1,2,3,4-tetrahydroquinoline
A941694
순결:99%
재다:1g
가격 ($):336.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:90562-36-0)8-chloro-1,2,3,4-tetrahydroquinoline
sfd2603
순결:99.9%
재다:200kg
가격 ($):문의
Email